1-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}AZEPANE
Overview
Description
1-{1-[(3-Chlorophenyl)methanesulfonyl]piperidine-4-carbonyl}azepane is a complex organic compound that features a piperidine ring substituted with a 3-chlorophenyl group and a methanesulfonyl group
Preparation Methods
The synthesis of 1-{1-[(3-chlorophenyl)methanesulfonyl]piperidine-4-carbonyl}azepane typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 3-Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the piperidine ring.
Addition of the Methanesulfonyl Group: The methanesulfonyl group is typically added through sulfonylation reactions using reagents like methanesulfonyl chloride.
Formation of the Azepane Ring: The final step involves the cyclization to form the azepane ring, completing the structure of the compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-{1-[(3-Chlorophenyl)methanesulfonyl]piperidine-4-carbonyl}azepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonyl group.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{1-[(3-Chlorophenyl)methanesulfonyl]piperidine-4-carbonyl}azepane has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Material Science: It is explored for its use in the development of advanced materials, including polymers and coatings.
Biological Research: The compound is used in studies investigating its biological activity and potential therapeutic effects.
Industrial Applications: It is utilized in the synthesis of various industrial chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-{1-[(3-chlorophenyl)methanesulfonyl]piperidine-4-carbonyl}azepane involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-{1-[(3-Chlorophenyl)methanesulfonyl]piperidine-4-carbonyl}azepane can be compared with similar compounds such as:
1-{1-[(4-Chlorophenyl)methanesulfonyl]piperidine-4-carbonyl}azepane: This compound has a similar structure but with a 4-chlorophenyl group instead of a 3-chlorophenyl group, which may result in different chemical and biological properties.
1-{1-[(3-Chlorophenyl)methanesulfonyl]piperidine-3-carbonyl}-4-methylpiperazine: This compound features a piperazine ring and a methyl group, offering different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it valuable for targeted research and applications.
Properties
IUPAC Name |
azepan-1-yl-[1-[(3-chlorophenyl)methylsulfonyl]piperidin-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O3S/c20-18-7-5-6-16(14-18)15-26(24,25)22-12-8-17(9-13-22)19(23)21-10-3-1-2-4-11-21/h5-7,14,17H,1-4,8-13,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXRUTXNKQSWJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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